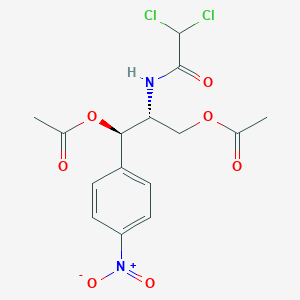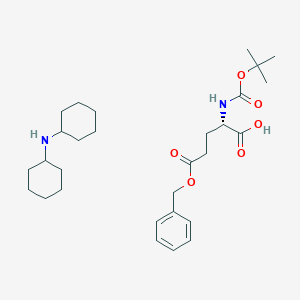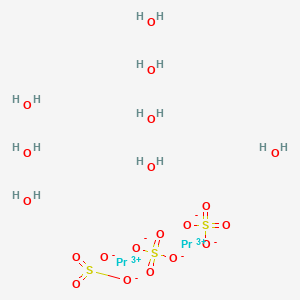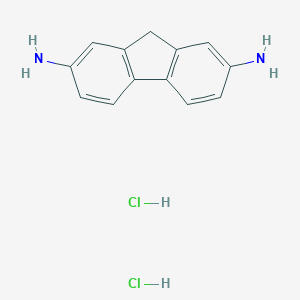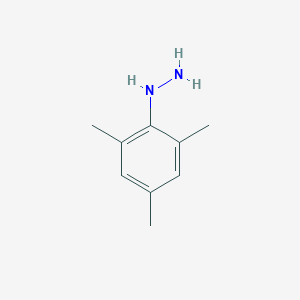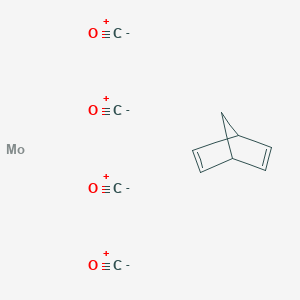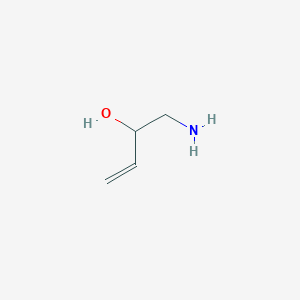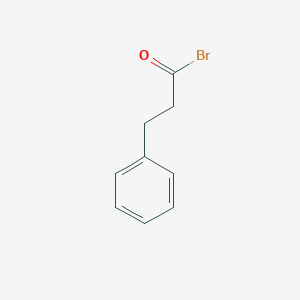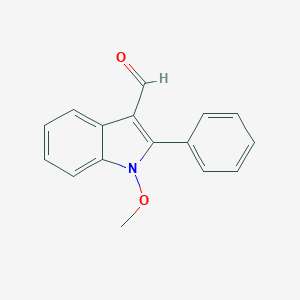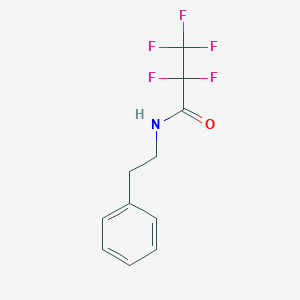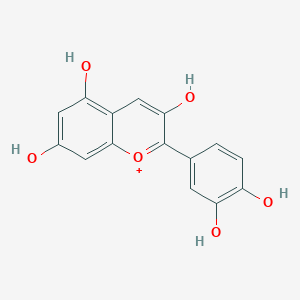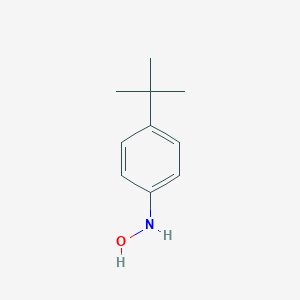
4-tert-Butyl-N-hydroxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-N-hydroxyaniline (TBHQ) is a synthetic antioxidant that is commonly used in food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in water and organic solvents. TBHQ is known for its ability to prevent lipid oxidation and prolong the shelf life of products. In recent years, TBHQ has gained attention for its potential health benefits and therapeutic applications.
Wirkmechanismus
4-tert-Butyl-N-hydroxyaniline exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification genes. 4-tert-Butyl-N-hydroxyaniline has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell survival, and apoptosis. 4-tert-Butyl-N-hydroxyaniline also regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and insulin sensitivity.
Biochemische Und Physiologische Effekte
4-tert-Butyl-N-hydroxyaniline has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. 4-tert-Butyl-N-hydroxyaniline also protects against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases. 4-tert-Butyl-N-hydroxyaniline has been shown to inhibit the growth and proliferation of cancer cells and sensitize them to chemotherapy. 4-tert-Butyl-N-hydroxyaniline also regulates lipid metabolism and prevents the development of fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-Butyl-N-hydroxyaniline is a stable compound that can be easily synthesized and purified. It is soluble in water and organic solvents, which makes it suitable for various experimental conditions. 4-tert-Butyl-N-hydroxyaniline is also relatively inexpensive and widely available. However, 4-tert-Butyl-N-hydroxyaniline has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations and can interfere with some assays. 4-tert-Butyl-N-hydroxyaniline can also have off-target effects on other signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
4-tert-Butyl-N-hydroxyaniline is a promising compound for developing new therapeutics for various diseases. Future research should focus on elucidating the molecular mechanisms underlying the beneficial effects of 4-tert-Butyl-N-hydroxyaniline. This includes identifying the specific targets and downstream effectors of 4-tert-Butyl-N-hydroxyaniline and characterizing their roles in disease pathogenesis. Future research should also investigate the safety and efficacy of 4-tert-Butyl-N-hydroxyaniline in clinical trials. This includes determining the optimal dose and duration of treatment and assessing potential side effects. In addition, future research should explore the potential of 4-tert-Butyl-N-hydroxyaniline for combination therapy with other drugs or natural compounds.
Synthesemethoden
4-tert-Butyl-N-hydroxyaniline is synthesized by reacting para-tert-butylphenol with nitric acid and sulfuric acid. The reaction produces 4-tert-butyl-1,2-benzoquinone, which is then reduced to 4-tert-Butyl-N-hydroxyaniline using sodium borohydride. The synthesis method for 4-tert-Butyl-N-hydroxyaniline is well-established and has been optimized for industrial-scale production.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-N-hydroxyaniline has been extensively studied for its antioxidant properties and potential health benefits. It has been shown to protect against oxidative stress-induced cell damage and inflammation. 4-tert-Butyl-N-hydroxyaniline has also been investigated for its anticancer, neuroprotective, and anti-inflammatory effects. In addition, 4-tert-Butyl-N-hydroxyaniline has been studied for its ability to improve metabolic function and prevent obesity-related diseases. 4-tert-Butyl-N-hydroxyaniline is a promising compound for developing new therapeutics for various diseases.
Eigenschaften
CAS-Nummer |
13252-73-8 |
|---|---|
Produktname |
4-tert-Butyl-N-hydroxyaniline |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7,11-12H,1-3H3 |
InChI-Schlüssel |
MWGAXCKOSVIITB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NO |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NO |
Synonyme |
Benzenamine, 4-(1,1-dimethylethyl)-N-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)


